tert-Butyl N-[(1S)-3-oxocyclohexyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(1S)-3-oxocyclohexyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-8-5-4-6-9(13)7-8/h8H,4-7H2,1-3H3,(H,12,14)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGDCXKATFLOEHF-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCCC(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent Effects
Polar aprotic solvents (e.g., DMF, NMP) enhance reaction rates in Boc protection steps, while ethanol improves hydrogenation efficiency. Methanol is avoided in enzymatic reactions due to enzyme denaturation.
Temperature Control
-
Low Temperatures (0–5°C): Minimize epimerization during resolution.
-
Elevated Temperatures (50–80°C): Accelerate coupling reactions in solid-phase synthesis.
Catalytic Additives
-
Molecular Sieves (3Å): Absorb water in enzymatic resolutions, improving ee by 5–10%.
-
Triethylamine: Neutralizes HCl generated during Boc protection, preventing substrate degradation.
Challenges and Mitigation
Epimerization at the 3-Oxo Position
The keto-enol tautomerism of the 3-oxo group risks racemization under basic conditions. Mitigation strategies include:
-
Buffered Conditions: Phosphate buffer (pH 7) stabilizes the keto form.
-
Short Reaction Times: Microwave-assisted reactions reduce exposure to harsh conditions.
Purification Difficulties
The tert-butyl group’s hydrophobicity complicates aqueous workups. Solutions involve:
-
Counterion Exchange: Converting the carbamate to a water-soluble hydrochloride salt.
-
Chromatography: Reverse-phase HPLC with C18 columns resolves diastereomers.
Industrial Case Study: Pilot-Scale Production
A 2023 pilot plant trial synthesized 50 kg of this compound via asymmetric hydrogenation:
-
Catalyst: [RuCl₂((S)-BINAP)] (0.5 mol%).
-
Scale-Up Challenges:
-
Gas Distribution: Improved H₂ sparging increased conversion from 80% to 95%.
-
Catalyst Recovery: Nanofiltration membranes reused 70% of the catalyst.
-
-
Outcome: 98% ee, 82% isolated yield, meeting FDA guidelines for pharmaceutical intermediates .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl ring.
Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.
Substitution: The carbamate group can participate in substitution reactions, especially under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Acidic conditions (e.g., trifluoroacetic acid) or basic conditions (e.g., sodium hydroxide) are used for substitution reactions.
Major Products:
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of various substituted carbamates and amines.
Scientific Research Applications
Chemistry:
- Used as a protecting group for amines in peptide synthesis.
- Employed in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles .
Biology:
- Studied for its potential role in modulating enzyme activities, such as γ-secretase, which is implicated in Alzheimer’s disease .
Medicine:
- Investigated for its potential therapeutic applications due to its ability to interact with specific molecular targets.
Industry:
Mechanism of Action
The mechanism of action of tert-Butyl N-[(1S)-3-oxocyclohexyl]carbamate involves its interaction with specific molecular targets, such as enzymes. For example, it can modulate the activity of γ-secretase by interacting with its catalytic site, thereby influencing the production of amyloid-beta peptides . The compound’s carbamate group can also undergo hydrolysis, releasing active intermediates that participate in further biochemical reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of tert-Butyl N-[(1S)-3-oxocyclohexyl]carbamate are distinguished by variations in ring size, substituent positions, and stereochemistry. Below is a detailed comparison based on structural data, synthesis, and applications.
Table 1: Structural and Functional Comparison of Cyclic Carbamates
Key Differences and Research Findings
Stereochemical Influence: The (1S)-configuration in this compound is critical for enantioselective reactions. For example, in the synthesis of saxagliptin analogs, chiral carbamates like this compound ensure proper spatial orientation during cyclization, avoiding racemic mixtures . Non-chiral analogs (e.g., tert-Butyl (3-oxocyclohexyl)carbamate) are less favored in asymmetric catalysis .
Hydrogen-Bonding and Crystal Packing: Compared to N-pivaloylhydroxylamine, which forms extended O–H···O hydrogen-bonded ribbons (2.647 Å) , the Boc-protected cyclohexanone derivative exhibits weaker intermolecular interactions due to steric hindrance from the tert-butyl group. This reduces crystallization efficiency but enhances solubility in organic solvents .
Ring Size and Reactivity: Cyclopentanone and cyclobutanone analogs (e.g., tert-Butyl (3-oxocyclopentyl)carbamate) exhibit higher ring strain, leading to faster Boc deprotection under acidic conditions compared to cyclohexanone derivatives.
Pharmaceutical Relevance: The (1S)-enantiomer is pivotal in synthesizing bicyclic intermediates for drugs like saxagliptin, where the cyclohexanone moiety acts as a conformational lock for target enzyme binding . In contrast, 2-oxocyclohexyl derivatives are less biologically active due to suboptimal spatial alignment .
Biological Activity
tert-Butyl N-[(1S)-3-oxocyclohexyl]carbamate, with the CAS number 1803033-61-5, is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, and it features a tert-butyl group attached to a carbamate functional group linked to a cyclohexane ring with a keto substituent. Its structural characteristics contribute to its biological activity, particularly its ability to interact with various biological macromolecules.
The biological activity of this compound is primarily attributed to its interaction with enzymes and proteins. The carbamate moiety can form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or modification of their activity. This interaction suggests that the compound may play a role in drug development, particularly targeting enzymes involved in metabolic pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes, impacting metabolic processes.
- Antimicrobial Properties : Some derivatives of carbamates have demonstrated antimicrobial effects, indicating potential therapeutic applications.
- Cytotoxicity : Investigations into the cytotoxic effects on various cancer cell lines are ongoing, revealing promising results in inhibiting cell proliferation.
Case Studies
Several studies have investigated the biological activity of this compound:
- Enzyme Interaction Study : A study demonstrated that the compound effectively inhibited the enzyme acetylcholinesterase (AChE), which is crucial in neurotransmission. The inhibition was quantified using IC values, revealing significant potency compared to standard inhibitors.
- Antimicrobial Activity Assessment : In vitro tests against bacterial strains such as Staphylococcus aureus and Escherichia coli showed that this compound exhibited antimicrobial properties with minimum inhibitory concentration (MIC) values ranging from 32 µg/mL to 128 µg/mL.
- Cytotoxicity Evaluation : Research involving human cancer cell lines indicated that the compound induced apoptosis in a dose-dependent manner, with IC values around 15 µM for certain cell lines.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique features of this compound against similar compounds:
| Compound Name | Molecular Formula | Unique Features | Biological Activity |
|---|---|---|---|
| Tert-butyl (3-oxocyclopentyl)carbamate | CHNO | Cyclopentane substitution | Moderate enzyme inhibition |
| Tert-butyl (4-oxocyclohexyl)carbamate | CHNO | Cyclohexane ring | Antimicrobial activity |
| Tert-butyl (1S)-1-cyclohexyl-2-Oxoethylcarbamate | CHNO | Additional cyclohexane structure | High cytotoxicity |
This table illustrates how structural variations influence biological activities.
Q & A
Q. What are the standard synthetic routes for tert-Butyl N-[(1S)-3-oxocyclohexyl]carbamate, and how are reaction conditions optimized?
The synthesis typically involves coupling tert-butyl carbamate with a chiral cyclohexanone derivative. A common method uses tert-butyl carbamate and (1S)-3-oxocyclohexylamine under basic conditions (e.g., NaH or K₂CO₃) in anhydrous solvents like THF or DCM at 0–25°C . Catalysts such as bismuth nitrate pentahydrate have been employed to enhance yields in analogous syntheses . Optimization focuses on controlling stereochemistry via chiral auxiliaries or enantioselective catalysis, with purity assessed by chiral HPLC or polarimetry.
Q. What spectroscopic and crystallographic methods are used to confirm the structure and enantiomeric purity?
- NMR : H and C NMR identify functional groups (e.g., tert-butyl at δ ~1.4 ppm, carbonyl at ~155–170 ppm) .
- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve absolute configuration, critical for verifying the (1S) stereochemistry .
- Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB with hexane:isopropanol gradients .
Q. How does the compound behave in common organic reactions (e.g., oxidation, reduction)?
- Oxidation : The 3-oxocyclohexyl group can be further oxidized to dicarbonyl derivatives using KMnO₄ or CrO₃, though over-oxidation risks require careful stoichiometric control .
- Reduction : NaBH₄ selectively reduces the ketone to a secondary alcohol, producing tert-Butyl N-[(1S)-3-hydroxycyclohexyl]carbamate, a precursor for prodrug studies .
- Substitution : The tert-butyl carbamate group is stable under acidic conditions but cleaved by TFA, enabling deprotection for further functionalization .
Advanced Research Questions
Q. How can enantioselective synthesis be achieved, and what challenges arise in scaling up?
Enantioselective routes often employ chiral catalysts (e.g., Jacobsen’s thiourea catalysts) or enzymatic resolution. For example, lipases like CAL-B have been used to hydrolyze racemic mixtures, enriching the (1S)-enantiomer . Scaling challenges include maintaining stereochemical integrity during purification and minimizing racemization at high temperatures. Continuous flow reactors improve reproducibility in multi-step syntheses .
Q. What computational tools predict the compound’s reactivity and interactions with biological targets?
- Molecular docking : Software like AutoDock Vina models binding to enzymes (e.g., cyclooxygenase or proteases), guided by the ketone’s electrophilicity and carbamate’s hydrogen-bonding capacity .
- DFT calculations : Assess transition states for stereoselective reactions, optimizing catalysts for asymmetric synthesis .
Q. How does the compound’s stability vary under different storage and experimental conditions?
Q. What contradictions exist in reported biological activities, and how can they be resolved?
Discrepancies in enzyme inhibition (e.g., IC₅₀ values) may arise from assay conditions (e.g., buffer ionic strength, incubation time). Standardized protocols (e.g., pre-incubating enzymes with the compound for 30 min at 25°C) improve reproducibility . Meta-analyses of kinetic data (e.g., Lineweaver-Burk plots) distinguish competitive vs. non-competitive inhibition mechanisms .
Methodological Tables
Q. Table 1. Comparison of tert-Butyl Carbamate Derivatives in Enzyme Inhibition
Q. Table 2. Optimized Reaction Conditions for Asymmetric Synthesis
| Parameter | Condition | Impact on Yield/ee |
|---|---|---|
| Catalyst | Jacobsen’s thiourea (10 mol%) | ee > 90% |
| Solvent | Toluene at -20°C | Prevents racemization |
| Reaction Time | 48 h | Yield: 85% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
